N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-mercaptobenzothiazole with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with 4-chlorophenylsulfanylacetyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiazole and phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For example, it has been shown to bind to and inhibit certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(4-bromophenoxy)benzylidene]acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilinoacetamide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(2,3-dichlorobenzylidene)acetohydrazide
Uniqueness
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-[(4-chlorophenyl)sulfanyl]acetamide stands out due to its unique combination of benzothiazole and phenylsulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS3/c18-12-5-7-13(8-6-12)23-11-16(21)19-9-10-22-17-20-14-3-1-2-4-15(14)24-17/h1-8H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLQMTNAWXDRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCNC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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